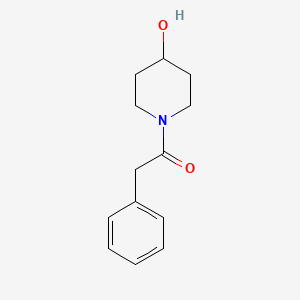

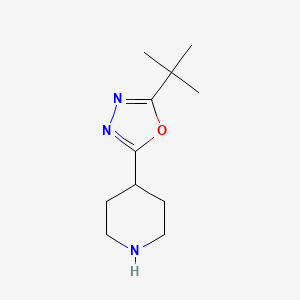

1-(4-Hydroxypiperidin-1-yl)-2-phenylethanone

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of piperidines includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can also vary widely. For example, 1-(4-Hydroxypiperidin-1-yl)ethanone has a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 .Wissenschaftliche Forschungsanwendungen

Countercurrent Separation of Phytochemicals

Phenylethanoid glycosides and iridoids, groups of water-soluble secondary metabolites known for significant biological activities, present challenges in purification due to their strong adsorption onto solid supports during conventional chromatography. Countercurrent separation (CCS) emerges as an alternative, minimizing solvent use and enhancing sample recovery. This method, leveraging liquid-liquid extraction, has proven effective for isolating these compounds from various plant species, showcasing its utility in separating highly polar molecules like phenylethanoid glycosides and iridoids (Luca et al., 2019).

Fluorescent DNA Staining

Hoechst 33258, a synthetic dye and N-methyl piperazine derivative, binds specifically to the minor groove of double-stranded B-DNA, showing preference for AT-rich sequences. Its derivatives, known for fluorescent properties, serve in various biological applications, including chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation into plant chromosomes. These applications underscore the dye's significance in plant cell biology and its potential in rational drug design (Issar & Kakkar, 2013).

Metal Ion Chelation

Hydroxypyridinones, particularly the 3-hydroxy-4-pyridinones, demonstrate notable efficiency as chelators for aluminum and iron ions, suggesting potential medical applications. These compounds, through their specific binding interactions and favorable physicochemical properties, present a promising avenue for addressing issues related to metal ion accumulation in biological systems (Santos, 2002).

Synthesis and Acylation of Hydroxycoumarins

Hydroxycoumarins, including 4-hydroxycoumarin, play a pivotal role in organic synthesis, given their biological relevance. This review highlights various synthetic methods and the acylation processes of 4-hydroxycoumarin, alongside its photochemical properties. These compounds find applications in UV protection and fluorescence, further emphasizing the diversity of hydroxycoumarin's applications in chemistry and biology (Yoda et al., 2019).

Pharmacological Properties of p-Coumaric Acid

p-Coumaric acid, a phenolic acid found in various plants, exhibits a range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. Its conjugates, through modifications such as esterification and amidation, show enhanced biological activities, suggesting the importance of structural modifications in augmenting the compound's therapeutic potential (Pei et al., 2016).

Wirkmechanismus

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic applications .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on the specific compound. For example, loperamide, a piperidine derivative, is associated with a risk for experiencing a range of adverse effects, often life-threatening, if taken for non-therapeutic reasons or at doses higher than the recommended dose .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGHKZKJOXICON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)

![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)

![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)

![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)

![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)

![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)

![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)